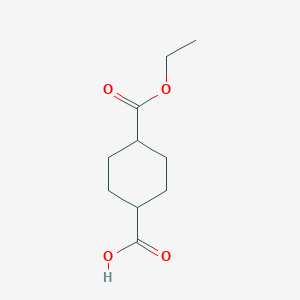
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene, commonly referred to as T4ECHE-TFB, is a novel synthetic compound that has recently been studied for its potential applications in medicinal chemistry and drug discovery. T4ECHE-TFB has been found to possess a variety of interesting properties, including strong lipophilicity, high metabolic stability, and low toxicity. In
Aplicaciones Científicas De Investigación
Catalytic Oxidation of Cyclohexene
The study by Cao et al. (2018) discusses the controllable and selective catalytic oxidation of cyclohexene, leading to a variety of products with different oxidation states and functional groups. This research is significant in the chemical industry for synthesizing intermediates widely used in various applications, highlighting the synthetic value and versatility of cyclohexene derivatives in both academic and industrial settings Cao et al., 2018.
Solvent Applications for Separation Problems
Domańska et al. (2016) provide insights into the use of ionic liquids as solvents for the separation of hydrocarbons, including alkenes from alkanes. This work discusses the activity coefficients at infinite dilution of various solutes in ionic liquids, emphasizing the potential of such solvents in addressing separation challenges in the chemical industry Domańska et al., 2016.
Environmental and Health Impacts of Brominated Flame Retardants
A review by Zuiderveen et al. (2020) on the occurrence of novel brominated flame retardants in various environments including indoor air, dust, and food, highlights the growing application of these compounds and the need for more research on their occurrence, fate, and toxicity. This underscores the importance of understanding the environmental and health impacts of such chemicals Zuiderveen et al., 2020.
Anaerobic Degradation of BTEX Hydrocarbons
Lueders (2016) reviews the identity, diversity, and ecology of microbes involved in the anaerobic degradation of BTEX (Benzene, Toluene, Ethylbenzene, and Xylene) hydrocarbons in contaminated aquifers. This research is critical for understanding the bioremediation of BTEX contaminants in groundwater Lueders, 2016.
Health Impacts of Ambient Level BTEX Exposure
A study by Bolden et al. (2015) discusses the noncancer health impacts of ambient level exposure to BTEX, indicating potential endocrine-disrupting properties at levels considered safe by regulatory standards. This emphasizes the need for reassessment of the regulatory levels for BTEX in consumer and industrial products Bolden et al., 2015.
Propiedades
IUPAC Name |
5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3/c1-2-15-3-5-16(6-4-15)7-8-17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQDJUTBJEPAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600283 |
Source


|
| Record name | 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene | |
CAS RN |
137529-57-8 |
Source


|
| Record name | 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

